molecular formula C11H19NO3 B12977343 Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B12977343
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a heterocyclic organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.

    Cyclization: The hydroxymethyl group undergoes cyclization to form the azabicyclo heptane core.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but with a different ring size and functional groups.

    Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate: This compound differs by having an oxo group instead of a hydroxyl group.

    Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: This compound contains an additional nitrogen atom in the bicyclic structure

Uniqueness

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This uniqueness makes it a valuable compound for various applications in research and industry, particularly in the development of new chemical entities and therapeutic agents .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3

InChI Key

XTEBUCCBQRIZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

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